molecular formula C22H22ClFN4O3S B2378029 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216472-60-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2378029
CAS No.: 1216472-60-4
M. Wt: 476.95
InChI Key: BELCCTZUARXHSM-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring, a fluorobenzo[d]thiazole moiety, and a dimethoxybenzamide group. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride involves multiple steps, typically starting with the preparation of the core structures, followed by their functionalization and coupling. The process often includes:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Fluorobenzo[d]thiazole Moiety: This step may involve the reaction of a fluorinated benzene derivative with a thiazole precursor under controlled conditions.

    Coupling Reactions: The final step involves coupling the imidazole and fluorobenzo[d]thiazole moieties with the dimethoxybenzamide group using reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases, acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole moiety, which can significantly influence its chemical reactivity and biological activity. This fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-16-11-15(12-17(13-16)30-2)21(28)27(9-4-8-26-10-7-24-14-26)22-25-20-18(23)5-3-6-19(20)31-22;/h3,5-7,10-14H,4,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELCCTZUARXHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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